
1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene
Overview
Description
1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene is a polysubstituted aromatic compound featuring three distinct functional groups: a nitro (-NO₂) group at position 1, a dichloromethyl (-CHCl₂) group at position 2, and a pentafluorosulfanyl (-SF₅) group at position 4. This combination of electron-withdrawing groups (EWGs) creates a highly electron-deficient aromatic ring, making it reactive toward nucleophilic aromatic substitution (SNAr) and vicarious nucleophilic substitution (VNS) reactions . The -SF₅ group, in particular, imparts exceptional stability, lipophilicity, and chemical inertness, which are advantageous in agrochemical and pharmaceutical applications . The dichloromethyl group contributes steric bulk and moderate electron withdrawal, distinguishing this compound from analogs with smaller substituents like fluorine or nitro groups .
Preparation Methods
The synthesis of 1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative followed by the introduction of the dichloromethyl and pentafluorosulfanyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Addition: The pentafluorosulfanyl group can participate in addition reactions with suitable reagents.
Common reagents used in these reactions include hydrogen gas, sulfuric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene, with the CAS number 623943-51-1, is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, supported by case studies and data tables.
Chemical Properties and Structure
This compound features a nitro group, dichloromethyl group, and a pentafluorosulfanyl group attached to a benzene ring. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C8Cl2F5N1O2S1
- Molecular Weight : 307.06 g/mol
The presence of the pentafluorosulfanyl group significantly enhances the compound's reactivity and potential applications in materials science and organic synthesis.
Organic Synthesis
This compound is utilized as a building block in organic synthesis. Its reactive functional groups allow for various transformations, enabling the creation of complex molecules. The following table summarizes some of its synthetic applications:
Application | Description |
---|---|
Nucleophilic Substitution | The dichloromethyl group can undergo nucleophilic substitution reactions, facilitating the introduction of various nucleophiles. |
Electrophilic Aromatic Substitution | The nitro group activates the aromatic ring towards electrophilic attack, allowing for further functionalization. |
Fluorination Reactions | The pentafluorosulfanyl group can be exploited in fluorination reactions to create fluorinated compounds with enhanced properties. |
Material Science
Due to its unique fluorinated structure, this compound is being explored for use in advanced materials, particularly in coatings and polymers that require enhanced thermal stability and chemical resistance. Research indicates that materials incorporating fluorinated compounds exhibit superior properties such as:
- Increased hydrophobicity
- Enhanced mechanical strength
- Improved thermal stability
Pharmaceutical Applications
The compound's structure suggests potential applications in medicinal chemistry. Its ability to modify biological activity through structural changes makes it a candidate for drug development. Studies have indicated that similar compounds can exhibit:
- Anticancer properties
- Antimicrobial activity
- Modulation of enzyme activity
Environmental Chemistry
Research into the environmental impact of fluorinated compounds is critical due to their persistence and potential toxicity. The study of this compound may provide insights into:
- Biodegradation pathways
- Toxicological effects on aquatic life
- Strategies for remediation of contaminated environments
Case Study 1: Synthesis of Fluorinated Aromatics
A study demonstrated the successful synthesis of fluorinated aromatic compounds using this compound as a precursor. The results showed that the incorporation of the pentafluorosulfanyl group significantly improved the yield and selectivity of the desired products.
Case Study 2: Antimicrobial Activity Assessment
In vitro studies assessed the antimicrobial activity of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant inhibitory effects against various bacterial strains, suggesting potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dichloromethyl and pentafluorosulfanyl groups can engage in various chemical interactions. These interactions can affect molecular pathways and biological processes, making the compound of interest in both chemical and biological research.
Comparison with Similar Compounds
Structural and Electronic Effects
The reactivity and applications of SF₅-containing nitroaromatics depend heavily on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Reactivity in Nucleophilic Substitution
- SNAr Reactivity : The presence of -CHCl₂ in the target compound introduces steric hindrance, reducing reaction rates compared to analogs like 3-fluoro-5-nitro-1-SF₅-benzene, where smaller substituents (e.g., -F) allow faster nucleophilic attack .
- VNS Pathways : Unlike 4-nitro-1-SF₅-benzene, which undergoes efficient VNS with carbanions to yield alkylated products , the dichloromethyl group in the target compound may limit alkylation due to steric and electronic effects.
- Oxidative Amination: The methodology used for 2-nitro-N-aryl-5-SF₅-anilines (e.g., n-BuLi/KMnO₄ systems ) could theoretically apply to the target compound, but the dichloromethyl group might necessitate harsher conditions or lower yields.
Q & A
Q. Basic: What are the optimal synthetic routes for preparing 1-Nitro-2-dichloromethyl-5-(pentafluorosulfanyl)benzene, and how do yields vary with reaction conditions?
The compound can be synthesized via fluorination of precursor aryl sulfides or nitro-substituted derivatives. Three primary methods are documented:
- Direct fluorination of 1,2-bis(3-nitrophenyl)disulfide yields the target compound as a minor byproduct (6% GC purity) alongside 3-nitro-1-(pentafluorosulfanyl)benzene (39% yield) .
- Fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene using TBAF selectively replaces one nitro group with fluorine, though yields are moderate .
- Fluorination in MeCN achieves ~40% conversion with fewer byproducts compared to anhydrous HF, which requires excess fluorine and generates polyfluorinated impurities .
Key considerations : Excess fluorine reduces target yield due to over-fluorination. Distillation or chromatography is critical for purification, though separation from polyfluorinated byproducts remains challenging .
Q. Advanced: How can fluorination conditions be optimized to minimize polyfluorinated byproducts during synthesis?
Reaction parameters significantly impact byproduct formation:
- Solvent choice : Fluorination in MeCN reduces polyfluorinated impurities (e.g., di- and tri-fluorinated derivatives) compared to HF, which promotes over-fluorination .
- Fluorine stoichiometry : Using 16+ equivalents of fluorine in MeCN increases conversion but risks byproduct formation. Lower equivalents (e.g., 3.6× in HF) balance yield and selectivity .
- Temperature control : Excessively high temperatures accelerate decomposition of intermediates like tribromomethyl anions, necessitating rapid quenching .
Methodological tip : Scale-up via direct fluorination of aryl sulfides in MeCN is preferable for gram-scale synthesis, while fluorodenitration suits smaller-scale functionalization .
Q. Advanced: What factors govern regioselectivity in nucleophilic aromatic substitution (SNAr) reactions involving this compound?
Regioselectivity in SNAr is influenced by:
- Electron-withdrawing groups : The nitro and pentafluorosulfanyl groups activate the benzene ring, directing nucleophiles to the meta position relative to the nitro group .
- Steric effects : The dichloromethyl group imposes steric hindrance, favoring substitution at less hindered sites. For example, reactions with carbon nucleophiles (e.g., cyanomethylation) exhibit high meta selectivity .
- Reaction medium : Polar aprotic solvents (e.g., DMF) enhance reactivity with weak nucleophiles (e.g., amines), while alcoholic solvents with strong bases (e.g., KOH) accelerate oxygen nucleophile coupling .
Example : Methanolysis under reflux with KOH yields 3-methoxy-5-nitro derivatives, whereas DMF/K₂CO₃ facilitates thiol or amine substitution .
Q. Advanced: How can contradictory data on fluorination yields and byproduct ratios be resolved?
Discrepancies arise from variations in:
- Fluorine delivery : Gas-phase vs. solution-phase fluorination alters reaction kinetics. For instance, anhydrous HF stabilizes intermediates but promotes over-fluorination .
- Substrate purity : Impurities in precursor aryl sulfides (e.g., residual sulfur) catalyze side reactions. Pre-purification via column chromatography improves reproducibility .
- Analytical methods : GC vs. NMR quantification may underreport polyfluorinated byproducts due to overlapping signals. High-resolution mass spectrometry (HRMS) is recommended for precise analysis .
Q. Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
- Purity assessment : Gas chromatography (GC) with flame ionization detection (FID) is standard for quantifying fluorinated impurities .
- Structural elucidation : ¹⁹F NMR resolves pentafluorosulfanyl and fluorinated aromatic signals, while ¹H NMR identifies dichloromethyl and nitro group environments .
- Separation : Preparative HPLC or flash chromatography isolates SNAr products, particularly for isomers with similar polarities .
Q. Advanced: How can decomposition of reactive intermediates (e.g., tribromomethyl anions) be mitigated during functionalization?
- Short reaction times : Rapid quenching (e.g., ice baths) prevents decomposition of unstable intermediates .
- Low-temperature conditions : Reactions involving strong bases (e.g., t-BuOK) should be conducted at ≤0°C to stabilize intermediates like Me₃N⁺ .
- Inert atmosphere : Argon or nitrogen environments minimize oxidative side reactions during SNAr .
Q. Advanced: What role does the pentafluorosulfanyl (SF₅) group play in modulating electronic properties for materials science applications?
The SF₅ group acts as a strong electron-withdrawing moiety via inductive effects and negative hyperconjugation, enhancing:
- Two-photon absorption (TPA) : SF₅-substituted chromophores exhibit TPA cross-sections up to 2200 GM, making them viable for nonlinear optical materials .
- Thermal stability : The SF₅ group increases thermal decomposition temperatures, beneficial for high-performance polymers .
Research application : Functionalization via SNAr enables incorporation into π-conjugated systems for optoelectronic devices .
Properties
IUPAC Name |
[4-(dichloromethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F5NO2S/c8-7(9)5-2-1-4(3-6(5)15(16)17)18(10,11,12,13)14/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJUUBLOJOAITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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